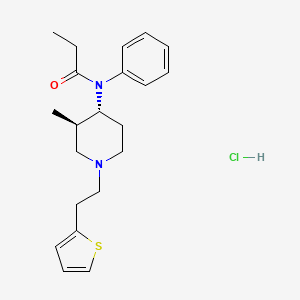

trans-N-3-methyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropionamide,monohydrochloride

Description

trans-N-3-methyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride: is a synthetic compound structurally similar to known opioids. It is an analytical reference standard and is regulated as a Schedule I compound in the United States . This compound is primarily used in research and forensic applications.

Properties

CAS No. |

2748623-40-5 |

|---|---|

Molecular Formula |

C21H29ClN2OS |

Molecular Weight |

393.0 g/mol |

IUPAC Name |

N-[(3R,4R)-3-methyl-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride |

InChI |

InChI=1S/C21H28N2OS.ClH/c1-3-21(24)23(18-8-5-4-6-9-18)20-12-14-22(16-17(20)2)13-11-19-10-7-15-25-19;/h4-10,15,17,20H,3,11-14,16H2,1-2H3;1H/t17-,20-;/m1./s1 |

InChI Key |

BZESOWZMHVTLLQ-OGPPPPIKSA-N |

Isomeric SMILES |

CCC(=O)N([C@@H]1CCN(C[C@H]1C)CCC2=CC=CS2)C3=CC=CC=C3.Cl |

Canonical SMILES |

CCC(=O)N(C1CCN(CC1C)CCC2=CC=CS2)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and detailed in various patents and scientific literature .

Industrial Production Methods: Industrial production methods for this compound are not widely documented due to its classification as a Schedule I substance. it is known that the compound is produced under strict regulatory controls to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions can occur at the carbonyl group.

Substitution: Substitution reactions are possible at the piperidine ring and the phenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions for substitution reactions vary but often involve the use of strong bases or acids

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

Chemistry: The compound is used as an analytical reference standard in mass spectrometry and other analytical techniques .

Biology: In biological research, it is used to study the binding and activity of opioid receptors .

Medicine: While not used clinically, the compound’s structure and activity provide insights into the development of new analgesics and opioid receptor modulators .

Industry: In the forensic industry, it is used for the identification and quantification of similar substances in various samples .

Mechanism of Action

The compound exerts its effects by binding to the mu, delta, and kappa opioid receptors. This binding leads to decreased pain sensation and other effects such as euphoria, sedation, and respiratory depression . The molecular targets and pathways involved include the central nervous system’s opioid receptors, which modulate pain and reward pathways .

Comparison with Similar Compounds

Fentanyl: A potent synthetic opioid with a similar structure but different pharmacokinetic properties.

3-Methylfentanyl: Another fentanyl analogue with higher potency.

Ohmfentanyl: Known for its high potency and structural similarity

Uniqueness: The uniqueness of trans-N-3-methyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropionamide, monohydrochloride lies in its specific structural modifications, which confer distinct binding affinities and activities at the opioid receptors .

Biological Activity

- IUPAC Name : trans-N-3-methyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropionamide

- Molecular Formula : C21H28N2OS

- Molecular Weight : 356.53 g/mol

- CAS Number : 2748623-40-5

Thiofentanyl operates primarily as an agonist at the mu-opioid receptor (MOR), similar to other opioids. This receptor activation leads to analgesic effects and can induce euphoria, making it a compound of interest in both therapeutic and illicit contexts. The binding affinity of thiofentanyl for the MOR is significantly higher than that of morphine, which contributes to its potency.

Pharmacological Effects

- Analgesia : Thiofentanyl exhibits strong analgesic properties, which have been observed in various animal studies. Its potency is comparable to that of fentanyl, making it effective for pain management.

- Respiratory Depression : Like other opioids, thiofentanyl can cause respiratory depression, a significant risk factor in opioid overdose scenarios.

- Sedation and Euphoria : Users may experience sedation and euphoria due to the central nervous system depressant effects.

Comparative Potency

The following table summarizes the comparative potency of thiofentanyl with other opioids:

| Compound | Potency (relative to morphine) | Mechanism of Action |

|---|---|---|

| Morphine | 1 | Mu-opioid receptor agonist |

| Fentanyl | 50-100 | Mu-opioid receptor agonist |

| Thiofentanyl | 1000+ | Mu-opioid receptor agonist |

Study 1: Binding Affinity

A study published in the Journal of Medicinal Chemistry examined the binding affinity of thiofentanyl at the mu-opioid receptor compared to fentanyl. The results indicated that thiofentanyl has a significantly higher binding affinity, suggesting enhanced potency and potentially increased risks associated with its use.

Study 2: Toxicology Assessment

Research conducted by the National Institute on Drug Abuse assessed the toxicological profile of thiofentanyl. The findings highlighted that even small doses could lead to severe respiratory depression and overdose fatalities. This study emphasized the need for cautious handling and regulation of thiofentanyl in clinical settings.

Study 3: Clinical Implications

A clinical trial focusing on opioid rotation included thiofentanyl as a candidate for patients with chronic pain who developed tolerance to traditional opioids. The trial reported effective pain relief with manageable side effects, indicating its potential utility in pain management protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.